1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Metalation of Halobenzotrifluorides
- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This allows for the establishment of optional site selectivities, with different alkyllithiums leading to regioselective reactions at specific positions on the benzene ring (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Organometallic Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , is a versatile starting material for organometallic synthesis, enabling the preparation of synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Synthesis of Ethynylferrocene Compounds
- Ethynylferrocene compounds of bromobenzene derivatives, potentially including derivatives of this compound, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit interesting electrochemical properties, with reversible oxidations indicating potential applications in electronic or redox systems (Fink et al., 1997).
Ring Halogenations of Polyalkylbenzenes
- Bromination and chlorination techniques applied to polyalkylbenzenes, which could include this compound, are key for synthesizing mixed halogenated compounds. This has implications for the preparation of complex organic molecules with specific halogenation patterns (Bovonsombat & Mcnelis, 1993).
Addition Reactions with Allylaromatics
- Addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes, including derivatives of this compound, can produce dienes substituted with terminal CF3 groups. These reactions are promoted by sodium dithionite and have applications in synthesizing conjugated dienes and carbocycles (Ignatowska & Dmowski, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(2-bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYKDVCHURDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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